molecular formula C6H11NO B1346233 Cyclopentancarboxamid CAS No. 3217-94-5

Cyclopentancarboxamid

Katalognummer: B1346233
CAS-Nummer: 3217-94-5
Molekulargewicht: 113.16 g/mol
InChI-Schlüssel: XRLDSWLMHUQECH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentanecarboxamide is an organic compound with the molecular formula C6H11NO. It is a derivative of cyclopentane, where a carboxamide group (-CONH2) is attached to the cyclopentane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemische Analyse

Biochemical Properties

Cyclopentanecarboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with adenosine receptors, acting as an antagonist. This interaction inhibits the production of chemokines in cultured cells, which are signaling proteins involved in immune responses . Additionally, Cyclopentanecarboxamide has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells.

Cellular Effects

Cyclopentanecarboxamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been found to affect the Warburg effect in cancer cells, which is characterized by increased glucose uptake and lactate production even in the presence of oxygen . This alteration in cellular metabolism can lead to changes in cell function and proliferation. Furthermore, Cyclopentanecarboxamide has been shown to induce apoptosis in tumor cells by generating reactive oxygen species (ROS) and depleting glutathione levels .

Molecular Mechanism

The molecular mechanism of Cyclopentanecarboxamide involves its binding interactions with specific biomolecules. It acts as an antagonist to adenosine receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, Cyclopentanecarboxamide inhibits their activation, leading to a decrease in chemokine production . Additionally, it interacts with enzymes involved in metabolic pathways, inhibiting their activity and altering metabolic flux .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclopentanecarboxamide have been observed to change over time. The compound is relatively stable at room temperature, with a melting point of 170-180°C . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that Cyclopentanecarboxamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of Cyclopentanecarboxamide vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit adenosine receptors and reduce chemokine production without causing significant toxicity . At higher doses, Cyclopentanecarboxamide can induce toxic effects, including oxidative stress and apoptosis in normal cells . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Cyclopentanecarboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism and an increase in lactate production . Additionally, Cyclopentanecarboxamide affects the tricarboxylic acid (TCA) cycle by inhibiting enzymes involved in the conversion of pyruvate to acetyl-CoA .

Transport and Distribution

Within cells and tissues, Cyclopentanecarboxamide is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, including the cytoplasm and mitochondria . The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

Cyclopentanecarboxamide exhibits specific subcellular localization, which affects its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopentanecarboxamide can be synthesized through several methods. One common method involves the reaction of cyclopentanecarbonitrile with water in the presence of a catalyst such as tetrabutylammonium hydrogen sulfate . Another method includes the reduction of cyclopentanecarboxylic acid derivatives using reducing agents like lithium aluminum hydride (LiAlH4) .

Industrial Production Methods: In industrial settings, cyclopentanecarboxamide is often produced through the catalytic hydrogenation of cyclopentanecarbonitrile. This method is preferred due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopentanecarboxylic acid.

    Reduction: Reduction of cyclopentanecarboxamide can yield cyclopentylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Cyclopentanecarboxylic acid.

    Reduction: Cyclopentylamine.

    Substitution: Various substituted cyclopentane derivatives depending on the reagent used.

Vergleich Mit ähnlichen Verbindungen

Cyclopentanecarboxamide can be compared with other similar compounds such as:

Uniqueness: Cyclopentanecarboxamide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its amide group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Eigenschaften

IUPAC Name

cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLDSWLMHUQECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280366
Record name Cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3217-94-5
Record name Cyclopentanecarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60280366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentanecarboxamide
Reactant of Route 2
Reactant of Route 2
Cyclopentanecarboxamide
Reactant of Route 3
Cyclopentanecarboxamide
Reactant of Route 4
Cyclopentanecarboxamide
Reactant of Route 5
Cyclopentanecarboxamide
Reactant of Route 6
Reactant of Route 6
Cyclopentanecarboxamide
Customer
Q & A

Q1: What structural features contribute to the distinct hydrogen bonding patterns observed in cyclopentanecarboxamide derivatives?

A1: Research indicates that the relative configuration of substituents on the cyclopentane ring, particularly the hydroxyl and carboxamide groups, significantly influences the hydrogen bonding patterns observed in crystal structures. For instance, (1R,2R)-trans-2-hydroxy-1-cyclooctanecarboxylic acid and (1R,2R)-trans-2-hydroxy-1-cyclooctanecarboxamide, despite differing in one functional group, exhibit isostructurality due to the similar arrangement of hydrogen bonds forming infinite ribbons of dimers. []

Q2: How does the stereochemistry of cyclopentanecarboxamide derivatives impact their biological activity?

A2: Studies on (4‐arylpiperidin‐1‐yl)cyclopentanecarboxamides as CC chemokine receptor 2 (CCR2) antagonists demonstrate the critical role of stereochemistry. The research highlights that specific stereoisomers exhibit enhanced binding affinities and prolonged residence times compared to their counterparts. For instance, the introduction of lipophilic hydrogen-bond-accepting substituents at specific positions on the arylpiperidine moiety significantly influences the interaction with the CCR2 receptor. []

Q3: Can cyclopentanecarboxamides be used as intermediates in the synthesis of other heterocyclic compounds?

A3: Yes, cyclopentanecarboxamides have shown promise as versatile intermediates in organic synthesis. For example, they serve as precursors for synthesizing pyrano[2,3-b]quinoline derivatives via a sulfuric acid-mediated tandem cyclization/ring-opening/recyclization sequence. This reaction involves a unique ring-cleavage of the cyclopentane moiety, highlighting the potential for generating diverse molecular scaffolds. []

Q4: Are there any synthetic strategies to access tetramic acid derivatives from cyclopentanecarboxamides?

A4: Recent studies have successfully employed hypervalent iodine(III) reagents, such as PhI(OPiv)2, in conjunction with Brønsted acids to mediate intramolecular sp3 C-H amination reactions. This approach facilitates the efficient synthesis of tetramic acid derivatives from readily available 1-acetyl N-aryl cyclopentanecarboxamides, broadening the synthetic utility of this compound class. []

Q5: Have any studies investigated the cardioprotective potential of compounds containing the cyclopentanecarboxamide scaffold?

A5: Yes, research has explored the pharmacological properties of AMP 579, a novel adenosine A1/A2 receptor agonist containing a cyclopentanecarboxamide moiety. In vivo studies using a canine model of ischemia/reperfusion injury demonstrated that AMP 579 significantly reduced myocardial infarct size, suggesting potential cardioprotective effects. []

Q6: Can cyclopentanecarboxamide derivatives be used for treating hypertension?

A6: Research has explored the diuretic properties of specific cyclopentanecarboxamide derivatives, indicating their potential for treating hypertension. For instance, (S)-cis-4-{l-[2-carboxy-3-2-methoxyethoxy)propyl]-1- cyclopentanecarboxamide}-1-cyclohexanecarboxyilc acid exhibits diuretic activity and may be beneficial for managing hypertension and related cardiac conditions. []

Q7: How does molecular modeling contribute to understanding the structure-activity relationships of cyclopentanecarboxamides?

A7: Molecular docking studies play a crucial role in elucidating the binding modes and interactions of cyclopentanecarboxamide derivatives with their biological targets. For example, in silico analyses provided insights into the interaction of compounds such as alpha-terpineol, cyclopentanecarboxamide, guaiol, 1H-cyclopropanaphthalene, tetracyclotridecan-9-ol, dormin/abscisic acid, and epiglobulol with their respective protein targets, supporting the observed cardioprotective effects. []

Q8: Are there established methods for synthesizing stereoisomers of cyclopentanecarboxamide derivatives for structure-activity relationship studies?

A8: Yes, researchers have developed methods for synthesizing specific stereoisomers and stereoisomeric mixtures of 1-(2,4-pyrimidin-di)-2-cyclopentanecarboxamide, a compound with potential antiproliferative activity. These synthetic strategies are crucial for exploring the impact of stereochemistry on biological activity and identifying promising drug candidates. []

Q9: What challenges are associated with characterizing the structure of cyclopentanecarboxamide derivatives using X-ray crystallography?

A9: X-ray crystallographic analysis of cyclopentanecarboxamide (CYCLAM) revealed a disordered ring structure. This disorder poses challenges in accurately determining the three-dimensional arrangement of atoms within the molecule, necessitating careful interpretation and analysis of diffraction data. [, ]

Q10: Has the synthesis of diacylthiosemicarbazides incorporating cyclopentanecarboxamide moieties been reported, and what are their potential applications?

A10: Yes, novel diacylthiosemicarbazides containing cyclopentanecarboxamide groups have been synthesized and evaluated for anticonvulsant activity. These compounds exhibited promising results in the pentylenetetrazole-induced seizure model in rats, surpassing the efficacy of the reference drug Depakine in some cases. These findings highlight the potential of incorporating cyclopentanecarboxamide scaffolds in developing new anticonvulsant agents. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.